2',3'-cGAMP

STING Binding Affinity Cyclic Dinucleotide

Irreproducible STING activation data often stems from substituting low-affinity bacterial CDNs in cGAS-STING pathway assays. 2',3'-cGAMP (CAS 1441190-66-4), the endogenous mammalian STING ligand, is the definitive positive control for binding, cellular, and in vivo immuno-oncology studies. • ≥300-fold higher STING binding affinity (Kd=3.79 nM) vs. 3'3'-cGAMP (Kd=1.04 µM) and c-di-GMP (Kd=1.21 µM) • Potent IFN-β induction (EC50=19.4 nM in L929 cells) for calibrated dose-response and genetic perturbation experiments • Validated for SPR, ITC, fluorescence polarization assays, and intratumoral combination studies with anti-PD-1. Supplied ≥98% pure (HPLC), stored at -20°C, shipped ambient.

Molecular Formula C20H24N10O13P2
Molecular Weight 674.4 g/mol
Cat. No. B12311458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-cGAMP
Molecular FormulaC20H24N10O13P2
Molecular Weight674.4 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O)O
InChIInChI=1S/C20H24N10O13P2/c21-14-8-15(24-3-23-14)29(4-25-8)18-11(32)12-7(41-18)2-39-45(36,37)43-13-10(31)6(1-38-44(34,35)42-12)40-19(13)30-5-26-9-16(30)27-20(22)28-17(9)33/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33)
InChIKeyXRILCFTWUCUKJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.335 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'3'-cGAMP: Endogenous STING Agonist


2-amino-9-[8-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one, commonly known as 2'3'-cGAMP (cyclic guanosine monophosphate-adenosine monophosphate), is an endogenous cyclic dinucleotide (CDN) second messenger produced in mammalian cells by the enzyme cGAS in response to cytosolic double-stranded DNA [1]. The compound features a distinctive mixed phosphodiester linkage pattern—one canonical 3'5' bond and one non-canonical 2'5' bond—that distinguishes it structurally from bacterial CDNs [2]. As the physiological ligand for the stimulator of interferon genes (STING) protein, 2'3'-cGAMP serves as a critical node in innate immune signaling and is widely employed as a research tool and a reference standard in the development of next-generation STING-targeted immunotherapies and vaccine adjuvants [3].

2'3'-cGAMP: Non-Interchangeable with Other STING Agonists


Cyclic dinucleotides and STING agonists are not functionally interchangeable. The non-canonical 2'5' phosphodiester linkage present in 2'3'-cGAMP confers an approximately 300-fold higher binding affinity for human STING (Kd = 3.79 nM) compared to canonical bacterial CDNs such as 3'3'-cGAMP (Kd = 1.04 µM) and c-di-GMP (Kd = 1.21 µM) [1]. This profound difference in target engagement translates into divergent cellular potency, signaling dynamics, and immunomodulatory outcomes. Furthermore, even among structurally similar synthetic STING agonists like ADU-S100, the cellular selectivity and the dose required for effective dendritic cell targeting differ by orders of magnitude, underscoring that potency at the molecular level does not linearly predict in vivo functional selectivity or therapeutic index [2]. Substituting 2'3'-cGAMP with an alternative CDN without rigorous comparative validation risks generating non-comparable, or even misleading, experimental results.

2'3'-cGAMP: Quantitative Differentiation vs Key Analogs


STING Binding Affinity Advantage Over Bacterial CDNs

In a direct head-to-head biochemical comparison, 2'3'-cGAMP binds to the human STING protein with a dissociation constant (Kd) of 3.79 nM, whereas the canonical bacterial second messengers 3'3'-cGAMP and c-di-GMP exhibit Kd values of 1.04 µM and 1.21 µM, respectively. This represents an approximately 274-fold and 319-fold higher affinity for the endogenous mammalian ligand [1]. The study further characterized the binding of other CDN isoforms, including 2'2'-cGAMP (Kd = 287 nM) and 3'2'-cGAMP (Kd = 1.61 µM), confirming the unique binding profile conferred by the 2'5' linkage [1].

STING Binding Affinity Cyclic Dinucleotide

IFN-β Induction Potency Comparable to 2'2'-cGAMP

In a cross-study comparable analysis of functional cellular activity, 2'3'-cGAMP induces interferon-β (IFN-β) mRNA expression in L929 murine fibroblast cells with a half-maximal effective concentration (EC50) of 19.4 nM [1]. Interestingly, the synthetic analog 2'2'-cGAMP, despite exhibiting a 76-fold weaker binding affinity for STING (Kd = 287 nM vs. 3.79 nM), demonstrates a nearly identical potency in this cellular assay with an EC50 of 15.8 nM [2]. This discrepancy highlights that binding affinity alone is an insufficient predictor of functional cellular output and that 2'3'-cGAMP's endogenous, evolutionarily optimized structure may engage additional regulatory mechanisms beyond simple receptor occupancy.

IFN-β Cellular Potency STING Agonist

cGAMP-VLP vs ADU-S100: Dendritic Cell STING Targeting

In a direct head-to-head in vivo comparison, intratumoral administration of cGAMP-loaded virus-like particles (cGAMP-VLP) preferentially targeted STING in type 1 conventional dendritic cells (cDC1) at a 1,000-fold smaller dose than the synthetic STING agonist ADU-S100 [1]. Critically, while cGAMP-VLP promoted the priming of circulating tumor-specific T cells and durable antitumor responses, ADU-S100 eliminated cDC1 from injected tumors and induced minimal priming of systemic tumor-specific T cells [1]. This study provides direct evidence that the formulation and delivery context of 2'3'-cGAMP can dramatically alter its cellular selectivity and therapeutic index relative to a chemically distinct STING agonist.

Dendritic Cell Tumor Immunotherapy STING Agonist

Unique 2'5' Linkage vs Canonical Bacterial CDNs

Structural and biochemical characterization has established that 2'3'-cGAMP contains one non-canonical 2'5' phosphodiester bond and one canonical 3'5' phosphodiester bond, whereas bacterial second messengers such as 3'3'-cGAMP, c-di-GMP, and c-di-AMP exclusively contain canonical 3'5' linkages [1]. This unique linkage architecture induces a distinct closed conformation of the STING homodimer upon binding, which is a prerequisite for the release of the STING C-terminal tail and subsequent polymerization and downstream signaling [2]. This class-level structural inference explains why CDNs with differing linkage patterns cannot be assumed to engage STING identically.

Cyclic Dinucleotide Structural Biology STING

Stabilized Salt Form Over Free Acid

As supporting evidence for practical procurement and experimental design, the free acid form of 2'3'-cGAMP is reported to be susceptible to degradation under ambient conditions and in biological matrices, with enzymatic hydrolysis by phosphodiesterases such as ENPP1 contributing to its short in vivo half-life [1][2]. To mitigate this, the compound is commonly supplied and utilized as a stabilized sodium salt (e.g., 2'3'-cGAMP disodium salt, CAS 1441190-66-4) or ammonium salt, which retains full biological activity while exhibiting enhanced stability during storage and handling . This practical consideration is critical for ensuring experimental reproducibility and accurate dose-response assessments.

Stability Formulation STING Agonist

CD8+ T Cell Adjuvant Activity Matching 3'3'-cGAMP

In a study evaluating the adjuvant potential of STING ligands, both 2'3'-cGAMP and 3'3'-cGAMP were found to be especially potent adjuvants, driving the expansion and maturation of functionally replete antigen-specific CD8+ T cells via the induction of type I interferons [1]. The biological relevance was confirmed in vivo using two mouse models, in which 2'3'-cGAMP-adjuvanted vaccination elicited protective antitumor and antiviral CD8+ T cell responses [1]. This evidence supports the use of 2'3'-cGAMP as a benchmark adjuvant for vaccine development and distinguishes it from non-CDN adjuvants that operate through different innate immune pathways.

Vaccine Adjuvant CD8+ T Cell Immunotherapy

2'3'-cGAMP: Validated Application Scenarios


STING Binding Assay Reference Standard

Given its exceptionally high binding affinity for human STING (Kd = 3.79 nM), 2'3'-cGAMP is the definitive positive control for establishing assay windows in surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence polarization-based STING binding assays [1]. In high-throughput screening campaigns aimed at identifying small-molecule STING agonists or antagonists, 2'3'-cGAMP provides a benchmark for defining maximal STING activation and for calculating relative potency (e.g., % of cGAMP response) of test compounds [2].

STING-Dependent Cellular Activation Benchmark

In cellular models of innate immunity, 2'3'-cGAMP serves as the essential positive control for inducing STING-dependent type I interferon and pro-inflammatory cytokine responses [1]. Its potent induction of IFN-β (EC50 = 19.4 nM in L929 cells) provides a reliable reference for calibrating dose-response experiments, assessing cell-type-specific signaling, and evaluating the impact of genetic perturbations (e.g., STING knockout, cGAS overexpression) on pathway activity [2]. Researchers investigating the cGAS-STING pathway in the context of viral infection, autoimmunity, or cellular senescence routinely employ 2'3'-cGAMP as a tool to bypass the upstream DNA-sensing step and directly probe downstream STING signaling.

In Vivo Antitumor Immunity and Combination Immunotherapy

In preclinical immuno-oncology research, 2'3'-cGAMP is used to evaluate the therapeutic potential of intratumoral STING activation, either as a monotherapy or in combination with immune checkpoint inhibitors (e.g., anti-PD-1) [1]. Studies have demonstrated that intratumoral administration of 2'3'-cGAMP, particularly when formulated for enhanced retention and cellular targeting (e.g., cGAMP-VLP), can induce robust type I interferon production, enhance CD8+ T-cell infiltration, and promote durable antitumor responses [2]. These studies provide foundational evidence for the design of STING-targeted cancer immunotherapies and inform the selection of appropriate dose levels and combination partners.

Vaccine Adjuvant for CD8+ T Cell Priming

2'3'-cGAMP is employed as a molecular adjuvant in vaccine formulations designed to elicit strong cellular immunity, particularly CD8+ T cell responses [1]. Its ability to drive the expansion and maturation of functionally competent antigen-specific CD8+ T cells makes it a valuable component in vaccines targeting intracellular pathogens and cancer neoantigens [1]. Researchers developing novel vaccine platforms utilize 2'3'-cGAMP as a benchmark STING agonist to compare the adjuvant activity of novel formulations and to optimize antigen-specific T cell priming in preclinical models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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